molecular formula C27H27O5- B14349010 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate CAS No. 92002-14-7

4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate

Cat. No.: B14349010
CAS No.: 92002-14-7
M. Wt: 431.5 g/mol
InChI Key: NWKLRGXOYPSIPH-UHFFFAOYSA-M
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Description

4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate is an organic compound that belongs to the class of phenolic esters. This compound is characterized by the presence of a benzoate ester linked to a phenolic group, which is further substituted with tert-butyl and hydroxyphenyl groups. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate typically involves the esterification of 4-hydroxybenzoic acid with a phenolic compound. The reaction is often catalyzed by acid or base and requires specific conditions to ensure high yield and purity. For instance, the reaction may be carried out in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological macromolecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate involves its interaction with molecular targets through its phenolic and ester functional groups. The phenolic group can participate in hydrogen bonding and redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A related compound with a simpler structure, used in the production of resins and as a stabilizer.

    Bisphenol A: Another phenolic compound with applications in the production of polycarbonate plastics and epoxy resins.

    2,2-bis(4-hydroxy-3-tert-butylphenyl)propane: A compound with similar phenolic groups, used in the synthesis of antioxidants and stabilizers.

Uniqueness

4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other phenolic compounds.

Properties

CAS No.

92002-14-7

Molecular Formula

C27H27O5-

Molecular Weight

431.5 g/mol

IUPAC Name

4-[2-tert-butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]carbonylbenzoate

InChI

InChI=1S/C27H28O5/c1-26(2,3)22-16-20(27(4,5)19-10-13-21(28)14-11-19)12-15-23(22)32-25(31)18-8-6-17(7-9-18)24(29)30/h6-16,28H,1-5H3,(H,29,30)/p-1

InChI Key

NWKLRGXOYPSIPH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)OC(=O)C3=CC=C(C=C3)C(=O)[O-]

Origin of Product

United States

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